molecular formula C28H23NO4 B175616 fmoc-dl-1-naphthylalanine CAS No. 176036-48-9

fmoc-dl-1-naphthylalanine

Cat. No.: B175616
CAS No.: 176036-48-9
M. Wt: 437.5 g/mol
InChI Key: ORWNVJDLEMVDLV-UHFFFAOYSA-N
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Description

fmoc-dl-1-naphthylalanine is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is often used in peptide synthesis due to its ability to protect the amino group during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fmoc-dl-1-naphthylalanine typically involves the following steps:

    Fmoc Protection: The amino group of the amino acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Coupling Reaction: The protected amino acid is then coupled with a naphthalene derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and other reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

fmoc-dl-1-naphthylalanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions where the Fmoc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

fmoc-dl-1-naphthylalanine has several applications in scientific research:

    Chemistry: Used in peptide synthesis as a protecting group for amino acids.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic peptides.

    Industry: Utilized in the synthesis of complex organic molecules and materials science.

Mechanism of Action

The mechanism of action of fmoc-dl-1-naphthylalanine primarily involves its role as a protecting group. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. The Fmoc group can be removed under mild basic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
  • 2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
  • 2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

Uniqueness

fmoc-dl-1-naphthylalanine is unique due to the presence of the naphthalene ring, which imparts distinct chemical properties and reactivity compared to other Fmoc-protected amino acids. This uniqueness makes it valuable in specific synthetic applications where the naphthalene moiety is required.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23NO4/c30-27(31)26(16-19-10-7-9-18-8-1-2-11-20(18)19)29-28(32)33-17-25-23-14-5-3-12-21(23)22-13-4-6-15-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWNVJDLEMVDLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392705
Record name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176036-48-9, 96402-49-2
Record name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-L-1-Naphthylalanine
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